molecular formula C4H11ClSi B1583789 (Chloromethyl)trimethylsilane CAS No. 2344-80-1

(Chloromethyl)trimethylsilane

Cat. No. B1583789
CAS RN: 2344-80-1
M. Wt: 122.67 g/mol
InChI Key: OOCUOKHIVGWCTJ-UHFFFAOYSA-N
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Description

(Chloromethyl)trimethylsilane is a chemical compound belonging to the trifluoroacetic acid group. It is an essential synthetic intermediate in organic chemistry, used to prepare many types of compounds, including pharmaceuticals, agrochemicals, and dyes . The molecule consists of three silanes linked together by methylene bridges .


Synthesis Analysis

(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .


Molecular Structure Analysis

The molecular formula of (Chloromethyl)trimethylsilane is (CH3)3SiCH2Cl . It has a molecular weight of 122.67 . The C - Si - C bond angles involving the chloromethyl group are somewhat smaller than those involving only methyl groups .


Chemical Reactions Analysis

(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .


Physical And Chemical Properties Analysis

(Chloromethyl)trimethylsilane has a density of 0.879 g/cm3 . It has a flash point of -4 °C . The pH value is 4.1 (0.4 g/l, H₂O, 20 °C) . The vapor pressure is 33 hPa (20 °C) .

Scientific Research Applications

1. Electronic Materials

  • Trimethylsilane in PECVD Processes : Trimethylsilane, a derivative of (Chloromethyl)trimethylsilane, is used to deposit dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. It facilitates the deposition of standard dielectrics like SiO2 and low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are crucial in advanced device multilevel metal interconnection schemes to enhance circuit performance (Loboda, 1999).

2. Organometallic Chemistry

  • Cleavage by Strong Acids : (Chloromethyl)trimethylsilane undergoes stepwise cleavage of methyl groups in strong acid systems. The reaction can be controlled by varying temperature and acid strength, and is studied using nuclear magnetic resonance (O'Brien & Harbord, 1976).
  • Synthesis and Reactions of Disilanes : Investigated for synthesizing new organofunctional disilanes and studying their reactions. For example, (Dichloromethyl)pentamethyldisilane undergoes intramolecular rearrangement with specific reagents (Kumada & Ishikawa, 1964).

3. Polymer Science

  • Polysulfone-based Anion Exchange Membranes : Quaternary ammonium polysulfone (QAPSU) anion exchange membranes use chlorotrimethylsilane as an alternative to toxic chloromethyl methyl ether. This is significant in the purification of phosphoric acid solutions (Duan et al., 2018).

4. Synthetic Organic Chemistry

  • Gold-Catalyzed Oxidative Coupling Reactions : Arylsilanes, including those derived from (Chloromethyl)trimethylsilane, are used in oxidative gold-catalyzed reactions, facilitating intramolecular electrophilic aromatic substitution mechanisms (Brenzovich et al., 2010).
  • Synthesis of Febrifugine and Analogues : Employed in a modular synthetic route to febrifugines, demonstrating its usefulness in coupling piperidine and quinazolinone groups (Maiden et al., 2018).

5. Gas Phase Chemistry

  • Reaction with Methyl Chloride : The gas phase reaction of trimethylsilane and methyl chloride is investigated, revealing methane and trimethylchlorosilane as primary products. This indicates a radical chain reaction mechanism (Eaborn et al., 1972).

6. Nanotechnology

  • Synthesis of Poly(organosiloxane) Nanospheres : Used in synthesizing core−shell and core−shell−shell nanospheres with varying amphiphilicities, demonstrating its versatility in nanomaterial synthesis (Jungmann et al., 2002).

Safety And Hazards

(Chloromethyl)trimethylsilane is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

(Chloromethyl)trimethylsilane is a building block for pharmaceutical ingredients and pesticides . It is expected to continue to be used in these areas and potentially in new areas of organic synthesis .

properties

IUPAC Name

chloromethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUOKHIVGWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062330
Record name Silane, (chloromethyl)trimethyl-
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Molecular Weight

122.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyltrimethylsilane

CAS RN

2344-80-1
Record name (Chloromethyl)trimethylsilane
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Record name Silane, (chloromethyl)trimethyl-
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Record name Silane, (chloromethyl)trimethyl-
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Record name Silane, (chloromethyl)trimethyl-
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Record name Chloromethyltrimethylsilane
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Synthesis routes and methods

Procedure details

The Grignard reagent of trimethylchloromethylsilane (TMCMS) was prepared by reaction of 12.3 g (0.1 mol) TMCMS and 2.88 g (0.12 mol) magnesium chips in THF (50 mL). The Grignard reagent was then added dropwise into 9.46 g (0.1 mol) dimethylchlorosilane (DMCS), which dissolved in THF (50 mL). The mixture was stirred at room temperature overnight and quenched with 20 mL HCl-acidified water, and then extracted with diethylether (100 mL). The organic layer washed with distilled water three times and dried with anhydrous sodium sulfate. The mixture was purified by distillation at 118-119° C. to yield 13.0 g (89%) (trimethylsilylmethyl)dimethylsilane product as a clear, colorless fluid.
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
A Sekiguchi, W Ando - The Journal of Organic Chemistry, 1979 - ACS Publications
The reactions of carbonyl compounds with (chloromethyl) trimethylsilane in thepresence of triphenylphosphine gave terminal olefins in high yields. In the reactions of carbonyl …
Number of citations: 34 pubs.acs.org
JW Connolly, G Urry - The Journal of Organic Chemistry, 1964 - ACS Publications
… We have studied the reaction between chloromethyltrimethylsilane and alkali metals in … about as the result of Sn2 displacementof chloride in chloromethyltrimethylsilane or by a reaction …
Number of citations: 27 pubs.acs.org
RJ Fessenden, JS Fessenden - The Journal of Organic Chemistry, 1963 - ACS Publications
The path of the cleavage remains obscure. Distillation of the quinoline residue yielded, besides quinoline, N-methyl-1, 2, 3, 4-tetrahydroquinoline indicating some type of oxidation-…
Number of citations: 10 pubs.acs.org
PF Hudrlik, YM Abdallah, AK Kulkarni… - The Journal of Organic …, 1992 - ACS Publications
Various (chloromethyl) silanes undergo Wagner-Meerwein-type rearrangements using a catalytic amount of EtAlCl2 in dichloromethane. The resulting chlorosilanes have been …
Number of citations: 28 pubs.acs.org
BR Yoo, JH Kim, HJ Lee, KB Lee, IN Jung - Journal of Organometallic …, 2000 - Elsevier
(ω-Chloroalkyl)silanes [Cl 3−m Me m Si(CH 2 ) n Cl: m=0–3, n=1–3] underwent Friedel–Crafts alkylation with benzene in the presence of aluminum chloride to give alkylated products. …
Number of citations: 3 www.sciencedirect.com
AK Saxena, SC Sachar, M Nasim - 1994 - nopr.niscpr.res.in
Comparative studies on chlorination and methylation reactions have been carried out to afford chloromethyl (methyl) silanes. For chlorination reactions, three types of initiators, viz., …
Number of citations: 4 nopr.niscpr.res.in
F Cooke, G Roy, P Magnus - Organometallics, 1982 - ACS Publications
Results Initially (l-chloroethyl) trimethylsilane (3) was prepared from 2 by treatment with methyl iodide, albeit in very low yield (ca. 10%). Treatment of (l-chloroethyl) trichloro-silane with …
Number of citations: 34 pubs.acs.org
EA Sans - 1981 - search.proquest.com
N® R 3 SiCH2X-----► this attack. Path a represents loss of the halomethyl anion. Path b illustrates migration of a substituent from silicon to carbon with expulsion of halide ion. The …
Number of citations: 3 search.proquest.com
VF Mironov, NA Pogonkina - Bulletin of the Academy of Sciences of the …, 1957 - Springer
It was confirmed that in nucleophilic bimolecular substitution reactions (reaction with NaSCN) the C — Cl bond in compounds of formula (CH 3 ) 3 Si(CH 2 ) n Cl is more reactive when …
Number of citations: 3 link.springer.com
OW Steward, WJ Uhl, BW Sands - Journal of Organometallic Chemistry, 1968 - Elsevier
329 REARRANGEMENTS OF ORGANOSILICON COMPOUNDS I. THE MIGRATORY APTITUDES OF VARIOUS ORGANIC GROUPS IN THE ALUMINUM CHLORIDE-CATA Page 1 …
Number of citations: 29 www.sciencedirect.com

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